Methyl 3-azidopyridine-4-carboxylate
CAS No.: 847143-59-3
Cat. No.: VC6130093
Molecular Formula: C7H6N4O2
Molecular Weight: 178.151
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847143-59-3 |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.151 |
| IUPAC Name | methyl 3-azidopyridine-4-carboxylate |
| Standard InChI | InChI=1S/C7H6N4O2/c1-13-7(12)5-2-3-9-4-6(5)10-11-8/h2-4H,1H3 |
| Standard InChI Key | SDRVTHHUNKGIBA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=NC=C1)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Methyl 3-azidopyridine-4-carboxylate belongs to the pyridinecarboxylate family, with systematic IUPAC name methyl 3-azidopyridine-4-carboxylate. Its molecular formula (C₇H₆N₄O₂) corresponds to a molecular weight of 178.15 g/mol and an exact mass of 178.049075 g/mol . The compound’s structure features:
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A pyridine ring providing aromaticity and electron-deficient characteristics.
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An azide (-N₃) group at the 3-position, enabling cycloaddition reactions.
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A methyl ester (-COOCH₃) at the 4-position, offering sites for hydrolysis or transesterification.
The SMILES notation (c1c(c(ccn1)C(=O)OC)N=[N+]=[N-]) and InChIKey (SDRVTHHUNKGIBA-UHFFFAOYSA-N) facilitate unambiguous identification in chemical databases . Spectroscopic data, including mass spectrometry (MS), confirms the molecular ion peak at m/z 178, consistent with its formula .
Physical and Chemical Properties
Key physicochemical properties include:
Experimental data on melting/boiling points remain unreported in accessible literature, though computational predictions suggest a boiling point exceeding 200°C .
Applications in Organic Synthesis
Click Chemistry
The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry. This reaction is pivotal in drug discovery for constructing bioactive molecules .
Pharmaceutical Intermediates
As a pyridine derivative, this compound may serve as a precursor for antitumor or antimicrobial agents. For example, pyridine sulfonamides derived from similar esters exhibit antifungal activity against Candida albicans .
Materials Science
Azide-functionalized pyridines are explored in polymer crosslinking and metal-organic frameworks (MOFs), leveraging their reactivity and coordination potential .
Spectroscopic Characterization
Mass Spectrometry (MS)
The GC-MS spectrum ( ) displays a molecular ion peak at m/z 178, with fragmentation patterns consistent with loss of the azide group (-N₃, m/z 135) and ester cleavage (m/z 59).
Infrared (IR) Spectroscopy
Anticipated peaks include:
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~2100 cm⁻¹: Stretching vibration of the azide group.
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~1720 cm⁻¹: Ester carbonyl (C=O) stretch.
Future Research Directions
Further studies should prioritize:
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